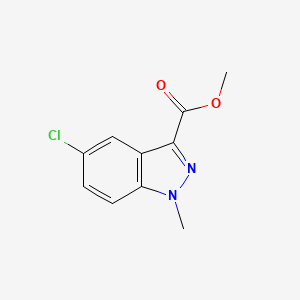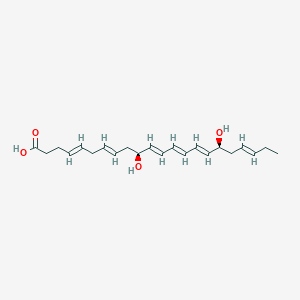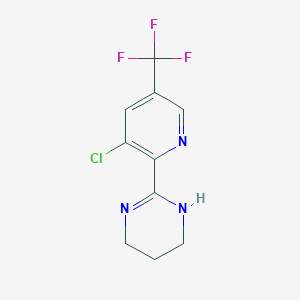![molecular formula C14H18N4O2 B12340456 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of indazole derivatives often involves metal-catalyzed synthesis due to its efficiency and high yield. The use of catalysts like Cu(OAc)2 and AgNO3 in the presence of suitable oxidants and solvents can facilitate the large-scale production of these compounds .
化学反応の分析
Types of Reactions
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the indazole ring .
科学的研究の応用
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
作用機序
The mechanism of action of 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinyl-ethenyl substituent can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
6-Nitroindazole: Similar in structure but lacks the pyridinyl-ethenyl substituent.
6-Nitro-1H-indazole: Another derivative with a nitro group but different substituents.
6-Nitroisoindazole: A structural isomer with similar properties.
Uniqueness
1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- is unique due to the presence of both a nitro group and a pyridinyl-ethenyl substituent. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C14H18N4O2 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC名 |
6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole |
InChI |
InChI=1S/C14H18N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-4,7-8,11-14,16-17H,5-6,9H2/b7-4+ |
InChIキー |
JBXKMORUNAWVGF-QPJJXVBHSA-N |
異性体SMILES |
C1CC2C(CC1[N+](=O)[O-])NNC2/C=C/C3=CC=CC=N3 |
正規SMILES |
C1CC2C(CC1[N+](=O)[O-])NNC2C=CC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)dodecanoic acid](/img/structure/B12340383.png)


![ethyl N-[(2Z)-3-oxo-2-(2-phenylhydrazin-1-ylidene)butanoyl]carbamate](/img/structure/B12340399.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}]ethyl methanethiosulfonate](/img/structure/B12340401.png)









